

Application Note: Laboratory Synthesis of Acetylsalicylic Acid (Aspirin)

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

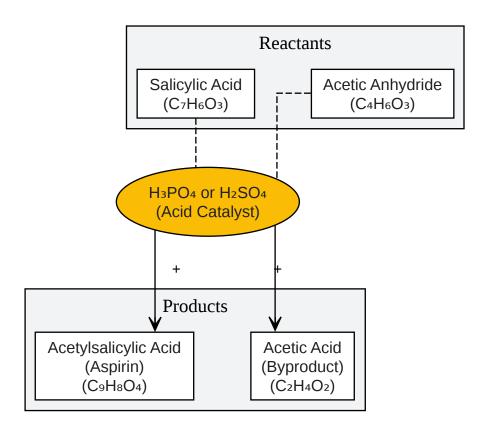
Abstract: This document provides a detailed protocol for the laboratory synthesis of acetylsalicylic acid (Aspirin) via the esterification of salicylic acid using acetic anhydride. It includes a summary of reagents, a step-by-step experimental procedure, and a method for purification by recrystallization.

Introduction

Acetylsalicylic acid, commonly known as Aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID). Its synthesis is a classic example of esterification. In this process, the hydroxyl group of salicylic acid reacts with acetic anhydride in the presence of an acid catalyst to form the acetylsalicylic acid ester and acetic acid as a byproduct. This protocol outlines a standard laboratory procedure for this synthesis.

Chemical Reaction Pathway





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Caption: Reaction pathway for the synthesis of Aspirin.

Data Presentation

The following table summarizes the reactants and their quantities for a typical lab-scale synthesis.

Reagent	Molar Mass (g/mol)	Quantity Used	Moles (mol)	Role
Salicylic Acid	138.12	3.0 g	0.0217	Limiting Reactant
Acetic Anhydride	102.09	6.0 mL (6.5 g)	0.0637	Excess Reagent
85% Phosphoric Acid	98.00	5-8 drops	Catalytic	Catalyst

Note: The density of acetic anhydride is approximately 1.08 g/mL.



Experimental Protocol

4.1. Synthesis of Crude Acetylsalicylic Acid

This protocol describes the synthesis of Aspirin from salicylic acid and acetic anhydride.[1][2]

- Preparation: Weigh out 3.0 g of salicylic acid and transfer it to a dry 125 mL Erlenmeyer flask.[1]
- Reagent Addition: In a fume hood, carefully add 6.0 mL of acetic anhydride to the flask, followed by 5-8 drops of 85% phosphoric acid.[1]
- Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 70-80°C) for approximately 15 minutes to facilitate the reaction.[1]
- Hydrolysis of Excess Anhydride: After heating, cautiously add 20 drops of cold water to the warm solution to hydrolyze any unreacted acetic anhydride. An exothermic reaction may occur.
- Crystallization: Add 20 mL of cold water to the flask, then place it in an ice bath to promote the crystallization of the aspirin product. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals in the funnel with a small amount of ice-cold water to remove soluble impurities.
- Drying: Allow the crude product to air dry on the filter paper.

4.2. Purification by Recrystallization

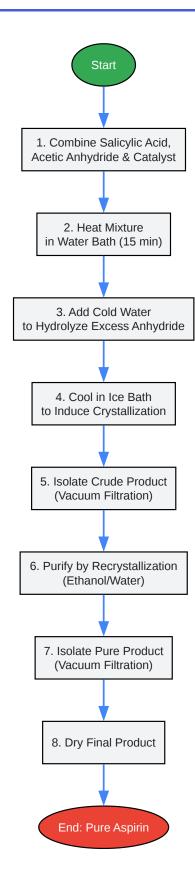
- Dissolution: Transfer the crude aspirin to a beaker and add a minimal amount of a warm solvent mixture (e.g., ethanol/water) to dissolve the crystals completely.
- Cooling: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.



- Filtration: Collect the purified crystals by vacuum filtration.
- Final Product: Wash the crystals with a small amount of ice-cold water and allow them to dry completely. The melting point of pure acetylsalicylic acid is 135°C.

Experimental Workflow Diagram





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Caption: Step-by-step workflow for Aspirin synthesis and purification.



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References

- 1. byjus.com [byjus.com]
- 2. Synthesis of Aspirin [home.miracosta.edu]
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